molecular formula C6H11ClN2OS B2876983 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine CAS No. 937667-84-0

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine

Cat. No.: B2876983
CAS No.: 937667-84-0
M. Wt: 194.68
InChI Key: QKQBMILUEBGQAQ-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is a heterocyclic compound with the molecular formula C6H8N2S. It is characterized by a fused ring structure containing both nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentadiene derivative with a thiourea derivative, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrogen and sulfur atoms. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms.

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLLGFHUNXLZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(SN=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629732
Record name 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937667-84-0
Record name 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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